5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently. Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce nitro groups to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiophene ring.
Condensation: Reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Scientific Research Applications
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In cancer research, it targets the epidermal growth factor receptor (EGFR), inhibiting its kinase activity and thereby preventing the proliferation of cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thieno[2,3-d]pyrimidines: These compounds have shown potential as anticancer agents targeting EGFR mutations.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9N3O2S2 |
---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
ethyl 3,4-diamino-2-cyanothieno[2,3-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H9N3O2S2/c1-2-15-9(14)8-7(13)5-6(12)4(3-11)16-10(5)17-8/h2,12-13H2,1H3 |
InChI Key |
IMTRPRVGIABPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.